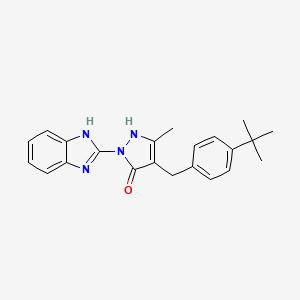![molecular formula C30H21ClN4OS B11191071 N-[1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11191071.png)
N-[1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, a methylpyrazole ring, and a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROBENZAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-FLUOROBENZAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
Uniqueness
N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its biological activity, while the chlorophenyl and methylpyrazole groups contribute to its chemical reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C30H21ClN4OS |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C30H21ClN4OS/c1-19-27(22-15-17-24(31)18-16-22)28(35(34-19)30-32-25-9-5-6-10-26(25)37-30)33-29(36)23-13-11-21(12-14-23)20-7-3-2-4-8-20/h2-18H,1H3,(H,33,36) |
InChI Key |
KRRKQSWUOWSZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190993.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate](/img/structure/B11190997.png)
![7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11191005.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11191010.png)
![Diethyl 5',5'-dimethyl-6'-propyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11191015.png)

![N'-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B11191047.png)
![N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide](/img/structure/B11191054.png)
![2-(2,3-Dihydro-1H-indol-1-YL)-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11191055.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11191057.png)
![N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11191061.png)
![4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11191069.png)
![N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B11191084.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B11191094.png)
